molecular formula C24H32OSi B12575956 Silane, (1,1-dimethylethyl)[[(1S)-1-ethynylhexyl]oxy]diphenyl- CAS No. 192765-48-3

Silane, (1,1-dimethylethyl)[[(1S)-1-ethynylhexyl]oxy]diphenyl-

Cat. No.: B12575956
CAS No.: 192765-48-3
M. Wt: 364.6 g/mol
InChI Key: AVCOOKDJFUGKMG-OAQYLSRUSA-N
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Description

Silane, (1,1-dimethylethyl)[[(1S)-1-ethynylhexyl]oxy]diphenyl- is a chemical compound known for its unique structure and properties. It is commonly used in various industrial applications, particularly in the synthesis of organosilicon compounds. This compound is characterized by the presence of a silane group bonded to a tert-butyl group, an ethynylhexyl group, and two phenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Silane, (1,1-dimethylethyl)[[(1S)-1-ethynylhexyl]oxy]diphenyl- typically involves the reaction of tert-butylchlorodiphenylsilane with (1S)-1-ethynylhexanol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the substitution reaction. The reaction conditions often include anhydrous solvents and inert atmosphere to prevent any side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, often involving purification steps such as distillation or recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Silane, (1,1-dimethylethyl)[[(1S)-1-ethynylhexyl]oxy]diphenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols or siloxanes.

    Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.

    Substitution: The silane group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or alcohols can react with the silane group under basic conditions.

Major Products Formed

    Oxidation: Silanols and siloxanes.

    Reduction: Ethyl-substituted silanes.

    Substitution: Various organosilicon compounds depending on the nucleophile used.

Scientific Research Applications

Silane, (1,1-dimethylethyl)[[(1S)-1-ethynylhexyl]oxy]diphenyl- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of organosilicon compounds.

    Biology: Employed in the modification of biomolecules for enhanced stability and functionality.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable bonds with biological molecules.

    Industry: Utilized in the production of silicone-based materials, including lubricants, sealants, and coatings.

Mechanism of Action

The mechanism of action of Silane, (1,1-dimethylethyl)[[(1S)-1-ethynylhexyl]oxy]diphenyl- involves its ability to form stable bonds with various substrates. The silane group can interact with hydroxyl groups on surfaces, leading to the formation of strong siloxane bonds. This property is particularly useful in surface modification and adhesion applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Silane, (1,1-dimethylethyl)[[(1S)-1-ethynylhexyl]oxy]diphenyl- is unique due to the presence of the ethynylhexyl group, which imparts specific reactivity and properties that are not observed in similar compounds. This makes it particularly valuable in applications requiring precise control over surface interactions and chemical modifications.

Properties

CAS No.

192765-48-3

Molecular Formula

C24H32OSi

Molecular Weight

364.6 g/mol

IUPAC Name

tert-butyl-[(3S)-oct-1-yn-3-yl]oxy-diphenylsilane

InChI

InChI=1S/C24H32OSi/c1-6-8-11-16-21(7-2)25-26(24(3,4)5,22-17-12-9-13-18-22)23-19-14-10-15-20-23/h2,9-10,12-15,17-21H,6,8,11,16H2,1,3-5H3/t21-/m1/s1

InChI Key

AVCOOKDJFUGKMG-OAQYLSRUSA-N

Isomeric SMILES

CCCCC[C@@H](C#C)O[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C

Canonical SMILES

CCCCCC(C#C)O[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C

Origin of Product

United States

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